molecular formula C10H12F3NO B8250458 (R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol

(R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol

Cat. No.: B8250458
M. Wt: 219.20 g/mol
InChI Key: BNYZNPHMICFEFL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with a fluorinated phenyl ring and a chiral center, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of engineered transaminase polypeptides, which have been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess . This method can be adapted for the synthesis of the ®-enantiomer by selecting appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes using transaminase enzymes. These processes are optimized for high yield and stereocontrol, ensuring the production of the desired enantiomer with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different alcohols or amines.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and developing new synthetic methods .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorinated compounds on biological systems. Its unique structure allows for the investigation of how fluorine atoms influence molecular behavior .

Medicine

In medicine, ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol has potential as a pharmaceutical intermediate. Its chiral center and fluorinated phenyl ring make it a candidate for developing new drugs with improved efficacy and selectivity .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it may form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate can then undergo further transformations to produce the desired product.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminoethyl)benzonitrile
  • ®-3-(1-Aminoethyl)benzoic acid hydrochloride

Uniqueness

Compared to similar compounds, ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is unique due to its fluorinated phenyl ring and chiral center. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-6(14)7-3-2-4-8(9(7)11)10(12,13)5-15/h2-4,6,15H,5,14H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYZNPHMICFEFL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(CO)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(CO)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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